molecular formula C8H4BrF3N2O B582401 3-bromo-5-(trifluoromethoxy)-1H-indazole CAS No. 1346521-23-0

3-bromo-5-(trifluoromethoxy)-1H-indazole

Cat. No.: B582401
CAS No.: 1346521-23-0
M. Wt: 281.032
InChI Key: CZYGHZQEJXZFAW-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)-1H-indazole is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(trifluoromethoxy)-1H-indazole typically involves the selective bromination of an indazole precursor followed by the introduction of the trifluoromethoxy group. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve the bromination step. The trifluoromethoxy group can be introduced using reagents like trifluoromethoxybenzene under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethoxy)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-5-chloro-7-(trifluoromethoxy)-1H-indole

Uniqueness

3-Bromo-5-(trifluoromethoxy)-1H-indazole is unique due to the combination of its indazole core with the bromine and trifluoromethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGHZQEJXZFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275853
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346521-23-0
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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